molecular formula C13H15ClO5 B5833549 ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate

ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate

Cat. No.: B5833549
M. Wt: 286.71 g/mol
InChI Key: QPWCRMNBJFAEAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethyl methyl ketone . The mixture is stirred for several hours, and the product is then isolated and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk synthesis and purification techniques to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities .

Comparison with Similar Compounds

Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate can be compared with similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in synthetic processes

Biological Activity

Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving the precursor 2-chloro-6-ethoxy-4-formylphenol. The synthesis typically employs chloroacetyl chloride in the presence of a base such as triethylamine under controlled conditions. The resulting compound possesses a molecular formula of C16H16ClO4 and a molecular weight of 320.75 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines, including breast cancer cells (MCF-7). The compound exhibited moderate to high cytotoxic activity compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-715.55-Fluorouracil12.5
SK-N-MC20.0Etoposide25.0

The mechanism by which this compound exerts its anticancer effects is believed to involve the formation of covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and subsequent induction of apoptosis in cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies and Research Findings

  • Breast Cancer Study : A study involving female rats treated with this compound showed significant reductions in tumor mass compared to untreated controls. Histopathological analyses revealed decreased proliferation of tumor cells in treated groups .
  • Antibacterial Efficacy : In vitro studies demonstrated that the compound showed effective inhibition against E. coli and S. aureus, suggesting its potential as a therapeutic agent for bacterial infections .

Properties

IUPAC Name

ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWCRMNBJFAEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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